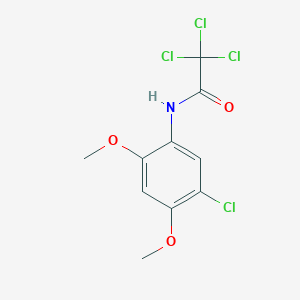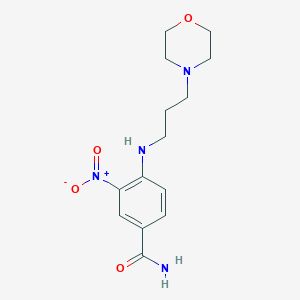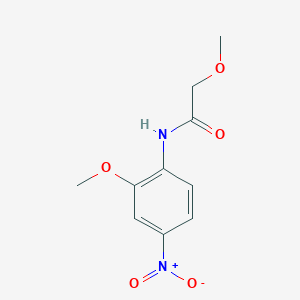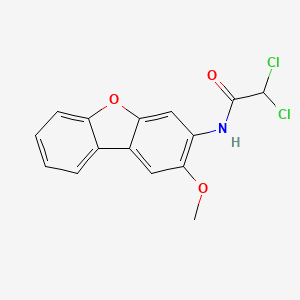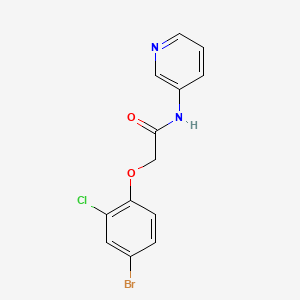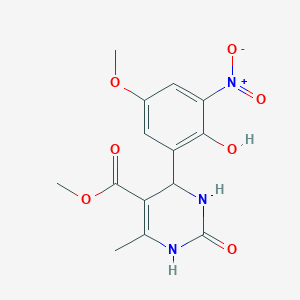methyl]-8-quinolinol](/img/structure/B3959687.png)
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Descripción general
Descripción
2-methyl-7-[[(6-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol is a useful research compound. Its molecular formula is C22H20N4O and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.16371127 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism and Spectral Properties
The tautomerism of heterocyclic compounds related to 2-methyl-8-quinolinol has been studied. 2-(N-Methylanilino) and 1-methyl-2-phenylimino derivatives of pyridine and quinoline were prepared as models to understand the tautomeric equilibrium. The spectral analysis, including ultraviolet, infrared, and NMR spectra, showed a preference for amino tautomers in various solvents (Takahashi et al., 1976).
Antifungal Activity
Derivatives of 2-methyl-8-quinolinol, including those with fluoro, chloro, bromo, iodo, nitro, and amino substituents, were tested for antifungal activity against various fungi. The study found that certain derivatives, particularly the 5,7-dichloro and 5,7-dibromo, exhibited significant fungitoxic properties (Gershon et al., 1972).
Cancer Research and MDM2-p53 Interaction
A novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction was discovered, identified as 7-[anilino(phenyl)methyl]-2-methyl-8-quinolinol. This compound binds to MDM2 with high affinity and activates p53 in cancer cells, suggesting its potential in cancer therapy (Lu et al., 2006).
Synthesis and Characterization
The synthesis and characterization of 5- and 7-substituted 2-methyl-8-quinolinols were explored. This included studying derivatives with various substituents like fluorine, chlorine, bromine, iodine, nitro, amino, and sulfonic acid groups, offering insights into their chemical properties (Gershon & McNeil, 1972).
Topoisomerase II Inhibitory Activity
Another derivative, 1-cyclopropyl-6,8- difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, was found to interact with mammalian topoisomerase II. This interaction and its inhibitory properties have implications in understanding cellular processes and potential therapeutic applications (Wentland et al., 1993).
In Vitro Anticancer Evaluation
A series of 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines was synthesized and tested for their in vitro cytotoxicity against human cancer cell lines. Some compounds displayed potent anticancer properties, highlighting the relevance of these derivatives in cancer research (Kouznetsov et al., 2017).
Propiedades
IUPAC Name |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-6-5-8-19(24-14)26-21(18-7-3-4-13-23-18)17-12-11-16-10-9-15(2)25-20(16)22(17)27/h3-13,21,27H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXWTHRAGRGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


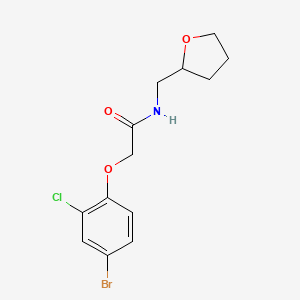

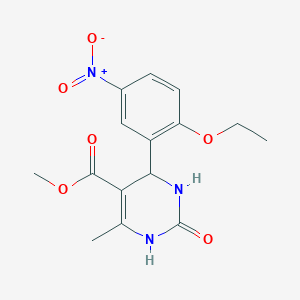
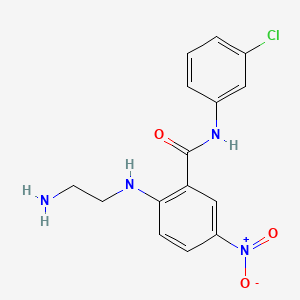
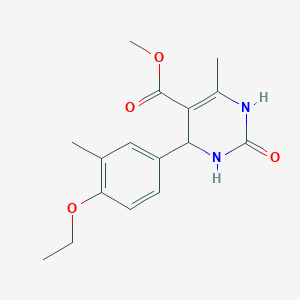
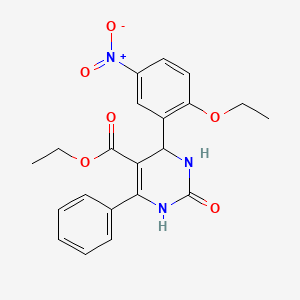
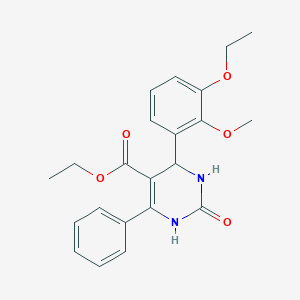
![(2-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B3959672.png)
